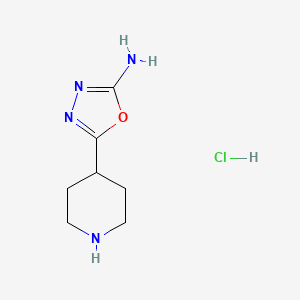

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

Description

Structural Identification and Physicochemical Properties

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride (CAS: 1209652-34-5) is a heterocyclic compound characterized by a 1,3,4-oxadiazole core fused to a piperidine moiety. Its molecular formula is $$ \text{C}7\text{H}{13}\text{ClN}_4\text{O} $$, with a molecular weight of 204.66 g/mol. The IUPAC name is 5-(4-piperidinyl)-1,3,4-oxadiazol-2-amine hydrochloride, reflecting its dual heterocyclic architecture.

Key Structural Features:

- 1,3,4-Oxadiazole ring : A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom.

- Piperidine substituent : A six-membered secondary amine ring at the 4-position of the oxadiazole core.

- Hydrochloride salt : Enhances solubility and stability via protonation of the piperidine nitrogen.

Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, making it suitable for biological testing.

Historical Development of Oxadiazole-Based Compounds

1,3,4-Oxadiazoles emerged as pharmacophores in the mid-20th century, with early studies focusing on their synthetic versatility. The first therapeutic application of this scaffold appeared in fenadiazole (1950s), an antifungal agent. Subsequent breakthroughs include:

- Raltegravir (2007): An HIV integrase inhibitor featuring a 1,3,4-oxadiazole ring.

- Zibotentan (2010): An anticancer agent targeting endothelin receptors.

The structural simplicity of 1,3,4-oxadiazoles allows for modular derivatization, enabling optimization of pharmacokinetic properties. The piperidine-oxadiazole hybrid in 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride represents a modern approach to enhancing blood-brain barrier penetration in CNS-targeted therapies.

Position Within Heterocyclic Chemistry Classification

This compound belongs to two key heterocyclic families:

1,3,4-Oxadiazoles :

Piperidines :

Table 1: Heterocyclic Contributions to Bioactivity

| Heterocycle | Role in 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine |

|---|---|

| 1,3,4-Oxadiazole | Hydrogen bonding with biomacromolecules |

| Piperidine | Facilitates CNS penetration via lipophilicity |

The synergy between these rings enables dual interactions with enzymatic targets, a hallmark of modern medicinal chemistry.

Significance in Chemical Research Landscape

This compound has become a focal point in three research domains:

Antimicrobial Drug Discovery :

Central Nervous System (CNS) Therapeutics :

Anticancer Agent Development :

Synthetic Advancements :

Properties

IUPAC Name |

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INENTKGMIXXFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves:

- Preparation of the piperidinyl hydrazide intermediate.

- Cyclization to form the 1,3,4-oxadiazole ring.

- Functional group modifications including amine protection/deprotection.

- Final conversion to the hydrochloride salt.

The key step is the formation of the 1,3,4-oxadiazole ring by cyclization of hydrazides with appropriate reagents under reflux conditions.

Preparation of Piperidin-4-yl Hydrazide Intermediate

The starting point is often the synthesis of a piperidin-4-yl carboxylic acid hydrazide. For example:

- The ester or acid derivative of piperidine-4-carboxylic acid is reacted with hydrazine hydrate in methanol under reflux for several hours (e.g., 3 hours) to yield the hydrazide intermediate.

- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

- The product is isolated by solvent evaporation, filtration, washing, and drying.

This method is exemplified by the synthesis of 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide, which can be adapted for the unsubstituted piperidin-4-yl hydrazide.

Cyclization to 1,3,4-Oxadiazole Ring

The cyclization of the hydrazide intermediate to form the 1,3,4-oxadiazole core is a critical step. Common methods include:

- Refluxing the hydrazide with triethoxymethane (triethoxyethane) to yield 2-unsubstituted 1,3,4-oxadiazoles.

- Treatment of hydrazides with carbon disulfide (CS2) in ethanolic potassium hydroxide solution to form 2-thiol or 2-thione oxadiazole derivatives.

- Use of dehydrating agents like phosphorus oxychloride (POCl3) or carbodiimide derivatives to promote ring closure.

For instance, N-methyl-piperidin-4-yl carboxylic acid hydrazide was reacted with triethoxymethane to yield the 2-unsubstituted oxadiazole derivative, indicating the feasibility of this cyclization for piperidinyl substrates.

Substitution and Functional Group Modifications

- The secondary amine function on the piperidine ring is often protected with Boc (tert-butyloxycarbonyl) groups during synthesis and later deprotected using hydrogen chloride to yield the free amine hydrochloride salt.

- Displacement reactions on chloroacetamide intermediates with piperidine under reflux conditions in ethanol can yield 5-piperidyl-1,3,4-oxadiazole derivatives.

- The hydrochloride salt formation is typically achieved by treatment with hydrogen chloride gas or HCl solutions to improve compound stability and solubility.

An example includes the removal of Boc-protective groups with hydrogen chloride as the last step in the synthesis of 5-(4-piperidyl)-1,3,4-oxadiazol-2-amine derivatives.

Representative Reaction Scheme Summary

Detailed Research Findings and Notes

- The cyclization step is sensitive to reaction conditions, with reflux temperatures around 80–100°C commonly employed.

- The presence of base (e.g., KOH) in ethanolic solution facilitates ring closure when using carbon disulfide.

- Protective groups on the piperidine nitrogen are crucial to prevent side reactions during ring formation and are removed in the final step.

- The hydrochloride salt formation increases compound stability and is achieved by treating the free amine with HCl gas or aqueous HCl.

- The reaction monitoring by TLC and characterization by IR, UV, and NMR spectroscopy confirm the formation of the oxadiazole ring predominantly in the amide tautomeric form.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Hydrazide formation | Piperidine ester + hydrazine hydrate, reflux in methanol | Straightforward, high conversion | Requires careful reflux control |

| Cyclization with triethoxymethane | Hydrazide + triethoxymethane, reflux | Efficient ring closure, mild conditions | Limited to 2-unsubstituted oxadiazoles |

| Cyclization with CS2/KOH | Hydrazide + CS2 + KOH in ethanol, reflux | Produces 2-thiol/thione derivatives | Requires handling of CS2, base |

| Boc-protection/deprotection | Boc2O for protection; HCl for deprotection | Protects amine functionality | Additional steps increase complexity |

| Displacement on chloroacetamide | Chloroacetamide + piperidine, reflux ethanol | Alternative route to piperidyl oxadiazoles | Side reactions possible at high temp |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

Reduction: Reduction reactions can be employed to modify the oxadiazole ring or reduce any oxidized forms of the compound.

Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while substitution reactions can introduce various functional groups onto the oxadiazole ring, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the piperidine group may enhance the lipophilicity and membrane permeability of the molecule, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The unique structure of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride may provide a scaffold for designing novel anticancer drugs by modifying substituents on the piperidine or oxadiazole rings.

3. Neurological Research

The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds like 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride could be explored for their effects on central nervous system disorders due to their potential to interact with various receptors.

Synthetic Chemistry Applications

1. Reaction Pathways

The oxadiazole moiety allows for various chemical reactions including nucleophilic substitutions and cycloadditions. The synthetic versatility of this compound makes it suitable for creating libraries of related compounds for high-throughput screening in drug discovery.

2. Scaffold for Drug Development

The compound's structure can serve as a scaffold for synthesizing derivatives with enhanced biological activities. By altering the substituents on the piperidine or oxadiazole rings, researchers can optimize pharmacokinetic properties and target specificity.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of oxadiazoles exhibited potent activity against various bacterial strains. The incorporation of the piperidine group in 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is hypothesized to enhance this activity through improved membrane penetration.

Case Study 2: Anticancer Activity

In vitro studies have shown that similar oxadiazole compounds can induce apoptosis in cancer cells. Future research is needed to evaluate the specific mechanisms by which 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amino hydrochloride exerts its effects on tumor cells.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors, while the oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 217.13 g/mol (free base); 254.12 g/mol (dihydrochloride).

- SMILES : C1CNCCC1C2=NN=C(O2)N.Cl

- Pharmacological Relevance: Potential applications in central nervous system (CNS) targeting due to piperidine’s lipophilicity and oxadiazole’s electron-withdrawing properties .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Substituent Position on Piperidine: The parent compound’s piperidine substitution at position 4 (vs. 3 in the methylpiperidine analog) optimizes spatial orientation for receptor binding .

Oxadiazole Isomerism :

- The 1,3,4-oxadiazole isomer (parent compound) exhibits stronger electron-withdrawing effects compared to 1,2,4-oxadiazole derivatives, enhancing stability in metabolic environments .

Functional Group Modifications :

- Thiol vs. Amine : Replacement of -NH₂ with -SH () introduces redox activity, enabling disulfide bond formation in biological systems but reducing oral bioavailability due to rapid oxidation .

- Pyridinyl Substituents : The pyridine ring in enhances π-π stacking with aromatic residues in enzymes but reduces aqueous solubility, requiring formulation adjustments .

Hydrochloride Salt vs. Free Base: Hydrochloride salts (parent compound and analogs) improve water solubility, critical for intravenous administration. Dihydrochloride forms () further enhance dissolution rates .

Pharmacological Implications

- CNS Penetration : The parent compound’s piperidine moiety and moderate logP (~2.1) favor blood-brain barrier crossing, making it suitable for neurodegenerative disease research .

- AMPK Activation : Tert-butylphenyl-substituted oxadiazoles () show AMPK activation, linking structural bulk to metabolic pathway modulation .

Biological Activity

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is a heterocyclic compound characterized by the presence of both a piperidine ring and an oxadiazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.

| Property | Details |

|---|---|

| Chemical Formula | C₇H₁₄Cl₂N₄O |

| Molecular Weight | 241.12 g/mol |

| CAS Number | 1909337-36-5 |

| IUPAC Name | 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine; dihydrochloride |

| Appearance | White powder |

Antimicrobial Activity

Research indicates that 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity comparable to standard antimicrobial agents.

Key Findings:

- Bacterial Inhibition : The compound demonstrated strong inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 μg/mL .

- Fungal Activity : It also showed antifungal activity against Candida albicans with MIC values around 1 μg/mL .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Recent studies have identified it as a novel agonist for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and apoptosis regulation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma) by activating caspase pathways .

- Targeting Metabolic Pathways : It interferes with metabolic processes in cancer cells, leading to reduced cell viability and proliferation .

Structure–Activity Relationship (SAR)

The unique combination of the piperidine and oxadiazole rings contributes to the biological activity of this compound. Modifications in the substituents on these rings can enhance or diminish its efficacy.

Comparative Analysis:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine | Antimicrobial & Anticancer | Potent against various pathogens |

| 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Antimicrobial | Similar structure but less potent |

| 1-(4-Fluorobenzyl)piperidin-4-yl | Antimalarial | Different activity profile |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various oxadiazole derivatives, including 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amines. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, with significant inhibition of biofilm formation .

Investigation into Anticancer Properties

In a study focusing on hepatocellular carcinoma, researchers discovered that derivatives of this compound could significantly induce apoptosis in cancer cells through caspase activation. Flow cytometry assays confirmed the dose-dependent nature of its apoptotic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazide derivatives using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), followed by HCl salt formation. Intermediate hydrazides should be characterized via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and NMR (amide proton signals at δ 9.5–10.5 ppm). Final purity is confirmed by HPLC with ammonium acetate buffer (pH 6.5) .

Q. How can solubility challenges of this hydrochloride salt be addressed in aqueous-based assays?

- Methodological Answer : Due to limited solubility in pure water (as noted in safety data), use buffered solutions (e.g., phosphate buffer pH 7.4) or co-solvents like DMSO (≤5% v/v) to enhance solubility. Pre-saturation studies at 25°C are critical to avoid precipitation during biological assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under GHS guidelines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing analogues of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair this with high-throughput screening to validate predicted conditions (e.g., solvent polarity, catalyst loading). ICReDD’s integrated computational-experimental framework demonstrates a 40% reduction in optimization time .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar oxadiazole derivatives?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. For example, Acta Crystallographica Section E reports bond-length analysis for oxadiazole-pyridine hybrids to resolve tautomeric ambiguities .

Q. How can factorial design improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), POCl₃ equivalents (1.2–2.0), and reaction time (4–8 hrs). Analyze interactions using ANOVA to identify dominant factors. For instance, prior studies show POCl₃ equivalents have a nonlinear impact on cyclization efficiency .

Q. What in silico approaches predict the biological activity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using optimized force fields. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). Studies on analogous oxadiazoles show correlation between docking scores and experimental IC₅₀ values (R² > 0.75) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.